Kdm5A-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Kdm5A-IN-1 is a potent, orally bioavailable pan-histone lysine demethylases 5 (KDM5) inhibitor . It has IC50s of 45 nM, 56 nM, and 55 nM for KDM5A, KDM5B, and KDM5C, respectively . KDM5A, also known as JARID1A or RBP2, is a KDM5 Jumonji histone demethylase subfamily member that erases di- and tri-methyl groups from lysine 4 of histone H3 . KDM5A is responsible for driving multiple human diseases, particularly cancers .
Molecular Structure Analysis
The molecular structure of Kdm5A-IN-1 is characterized by a chemical formula of C21H28Cl2N4O and a molecular weight of 423.380 . Further details about its molecular structure are not available in the retrieved information.Chemical Reactions Analysis
KDM5A can eliminate di- and tri-methyl moieties from the fourth lysine of histone 3 (H3K4me2/3), which leads to the activation or repression of transcription . In terms of mechanism, KDM5A and its fusion gene Fe (II)-dependently catalyze oxidative decarboxylation of 2OG with consumption of O2 to generate a reactive iron (IV)-oxo intermediate, carbon dioxide, and succinate .Physical And Chemical Properties Analysis
Kdm5A-IN-1 has a chemical formula of C21H28Cl2N4O and a molecular weight of 423.380 . Additional physical and chemical properties are not available in the retrieved information.科学研究应用
乳腺癌治疗: Kdm5A-IN-1已被确认为KDM5A的有效抑制剂,在乳腺癌细胞系中展现出显著的抗癌活性。它通过阻止KDM5A介导的H3K4me3去甲基化诱导细胞周期停滞和衰老,导致p16和p27的积累 (Yang et al., 2019)。
表观遗传治疗: 作为组蛋白去甲基化酶,KDM5A在癌症进展中发挥作用,Kdm5A-IN-1是一个潜在的治疗靶点。像Kdm5A-IN-1这样的抑制剂可以调节表观遗传变化,为癌症治疗开辟新途径 (Yang et al., 2021)。
三阴性乳腺癌: Kdm5A-IN-1在针对三阴性乳腺癌治疗中显示出有效性。它通过诱导H3K4me3和H3K4me2水平的积累,导致癌细胞生长停滞 (Yang et al., 2018)。
自然杀伤细胞激活: KDM5A在先天免疫反应中发挥作用,特别是在自然杀伤细胞的激活中,暗示其在免疫疗法中的潜在应用 (Zhao et al., 2016)。
癌症药物抵抗: Kdm5A-IN-1可能在克服癌症药物抵抗方面发挥作用,因为KDM5A已与各种癌症,包括乳腺癌的药物抵抗发展相关联 (Hou et al., 2012)。
DNA修复机制: KDM5A,Kdm5A-IN-1的靶点,参与DNA修复机制,暗示其在靶向癌细胞DNA损伤和修复过程的治疗中的潜在用途 (Gong et al., 2017)。
胰腺癌: KDM5A在胰腺癌进展中发挥作用,而像Kdm5A-IN-1这样的化合物的抑制可能通过影响线粒体丙酮酸代谢和其他机制提供治疗益处 (Cui et al., 2019)。
作用机制
属性
IUPAC Name |
N-[(3R)-1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2/c1-9(2)12-7-13(18-17-12)15(21)19-6-5-11(8-19)16-14(20)10-3-4-10/h7,9-11H,3-6,8H2,1-2H3,(H,16,20)(H,17,18)/t11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEXTVGTDZRKJS-LLVKDONJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1)C(=O)N2CCC(C2)NC(=O)C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=NN1)C(=O)N2CC[C@H](C2)NC(=O)C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Kdm5A-IN-1 |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。